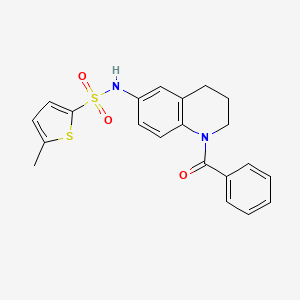

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Descripción

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a sulfonamide-linked 5-methylthiophene moiety at the 6-position. Its structure combines features of both heterocyclic and aromatic systems, making it a candidate for biological activity studies, particularly in enzyme inhibition.

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-9-12-20(27-15)28(25,26)22-18-10-11-19-17(14-18)8-5-13-23(19)21(24)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGKVANIXYPUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with two classes of inhibitors discussed in the evidence:

- Quinolinyl Oxamide Derivatives (QODs): Example: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.

- Indole Carboxamide Derivatives (ICDs): Example: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide .

Structural and Functional Differences

Mechanistic and Computational Insights

- Dual Inhibition : QOD and ICD act as dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), but their mechanism remains unresolved due to a lack of structural data. The target compound’s sulfonamide group may enhance hydrogen bonding with catalytic residues compared to QOD’s oxamide or ICD’s carboxamide .

- Methodological Gaps : Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX software ), but molecular dynamics (MD) simulations are critical for elucidating dynamic interactions, as seen in related studies .

Research Findings and Challenges

Pharmacological Limitations

- SAR (Structure-Activity Relationship) Challenges : The absence of structural data for dual inhibitors hinders rational design. For example, the benzoyl group in the target compound may improve metabolic stability over QOD’s benzodioxole, but this remains untested .

Opportunities for Development

- Computational Tools : MD simulations and SHELX-based crystallography (if applicable) could bridge gaps in understanding binding modes and guide modifications (e.g., optimizing the methylthiophene substituent for enhanced affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.